molecular formula C10H11NO2 B182073 2-(Allylamino)benzoic acid CAS No. 168180-19-6

2-(Allylamino)benzoic acid

Cat. No. B182073
M. Wt: 177.2 g/mol
InChI Key: UCVSLLVVIUMRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylamino)benzoic acid, also known as AABA, is a chemical compound that has been widely used in various scientific research applications. This compound belongs to the class of amino benzoic acids and has been studied extensively for its unique properties and potential uses.

Mechanism Of Action

The mechanism of action of 2-(Allylamino)benzoic acid is not fully understood, but it is believed that it works by inhibiting the growth and proliferation of microorganisms and reducing inflammation in the body. 2-(Allylamino)benzoic acid has been found to be effective against a wide range of microorganisms, including fungi, bacteria, and viruses.

Biochemical And Physiological Effects

2-(Allylamino)benzoic acid has been found to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases and conditions. 2-(Allylamino)benzoic acid has also been found to have a positive effect on the immune system, helping to boost the body's natural defenses against infections and diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Allylamino)benzoic acid in lab experiments is its wide range of potential applications. 2-(Allylamino)benzoic acid has been found to be effective against a wide range of microorganisms, making it a potential candidate for the treatment of various diseases and infections. However, one of the main limitations of using 2-(Allylamino)benzoic acid in lab experiments is its potential toxicity. 2-(Allylamino)benzoic acid has been found to be toxic in high doses, and care must be taken when handling and using this compound in lab experiments.

Future Directions

There are many potential future directions for the study of 2-(Allylamino)benzoic acid. One potential direction is the development of new drugs and therapies based on the properties of 2-(Allylamino)benzoic acid. Another potential direction is the study of the potential uses of 2-(Allylamino)benzoic acid in the treatment of various medical conditions. Further research is needed to fully understand the mechanism of action of 2-(Allylamino)benzoic acid and its potential uses in various scientific research applications.
In conclusion, 2-(Allylamino)benzoic acid is a chemical compound that has been extensively studied for its unique properties and potential uses in various scientific research applications. It has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases and infections. Further research is needed to fully understand the potential uses of 2-(Allylamino)benzoic acid and its mechanism of action.

Synthesis Methods

The synthesis of 2-(Allylamino)benzoic acid can be achieved through different methods, including the reaction between allylamine and 2-bromo benzoic acid, the reaction between 2-benzoic acid and allylamine, and the reaction between 2-nitro benzoic acid and allylamine. The most common method used for the synthesis of 2-(Allylamino)benzoic acid is the reaction between allylamine and 2-bromo benzoic acid.

Scientific Research Applications

2-(Allylamino)benzoic acid has been studied extensively for its potential use in various scientific research applications. It has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases and infections. 2-(Allylamino)benzoic acid has also been studied for its potential use in the development of new drugs and therapies for various medical conditions.

properties

IUPAC Name

2-(prop-2-enylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVSLLVVIUMRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364525
Record name 2-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylamino)benzoic acid

CAS RN

168180-19-6
Record name 2-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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